molecular formula C15H8Cl3NO2 B13781078 Pkr inhibitor,negative control

Pkr inhibitor,negative control

Cat. No.: B13781078
M. Wt: 340.6 g/mol
InChI Key: ZJFMARHFPUZEKI-XCVCLJGOSA-N
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Description

Overview of PKR Function and Activation Pathways

PKR is primarily activated by double-stranded RNA (dsRNA), a molecular pattern often associated with viral infections. bohrium.comwikipedia.org Upon binding to dsRNA, PKR undergoes dimerization and autophosphorylation, which in turn activates its kinase function. bohrium.comnih.gov However, other cellular stressors such as oxidative stress, endoplasmic reticulum (ER) stress, growth factor deprivation, and bacterial components like lipopolysaccharides can also trigger PKR activation. youtube.comnih.govwikipedia.org

Physiological and Pathophysiological Relevance of PKR Signaling

The intricate signaling network of PKR extends beyond its immediate antiviral functions, influencing a variety of physiological and pathological conditions.

Contribution to Inflammatory Processes.nih.govnih.govPKR is a significant contributor to inflammatory responses.nih.govnih.govIt can be activated by pro-inflammatory cytokines like TNF-α and interferons.frontiersin.orgnih.govActivated PKR, in turn, can amplify inflammatory signaling through various mechanisms.frontiersin.orgIt can activate key inflammatory pathways, including the NF-κB pathway and mitogen-activated protein kinases (MAPKs) like p38 and JNK.nih.govfrontiersin.orgFurthermore, PKR is required for the activation of inflammasomes, which are multiprotein complexes that trigger the release of potent pro-inflammatory cytokines such as IL-1β.nih.gov

Research Findings on PKR and its Negative Control

CategoryResearch FindingReference
PKR Activation Activated by double-stranded RNA (dsRNA), leading to dimerization and autophosphorylation. bohrium.comnih.gov
A minimum dsRNA length of 30 base pairs is required for efficient activation. bohrium.comnih.gov
eIF2α Phosphorylation Activated PKR phosphorylates the alpha subunit of eIF2 (eIF2α) at Serine 51. embopress.orgmdpi.com
Phosphorylation of eIF2α inhibits global protein synthesis. bohrium.comnih.gov
Integrated Stress Response PKR is one of four kinases that constitute the Integrated Stress Response (ISR). wikipedia.orgembopress.orgnih.gov
The ISR allows cells to adapt to various stress conditions. wikipedia.orgembopress.org
Cellular Proliferation & Apoptosis PKR can induce apoptosis by inhibiting protein synthesis and activating caspase pathways. frontiersin.orgnih.gov
PKR can also promote cell survival through the NF-κB pathway. nih.govembopress.org
Inflammation PKR contributes to inflammation by activating NF-κB and MAPK signaling. nih.govfrontiersin.org
PKR is necessary for the activation of inflammasomes. nih.gov
PKR Inhibitor, Negative Control An oxindole (B195798) compound that does not inhibit PKR activity. merckmillipore.comsigmaaldrich.com
Used as a baseline to assess the efficacy of active PKR inhibitors. fishersci.commerckmillipore.com

Roles in Metabolic Dysregulation and Neurodegeneration

Protein kinase R (PKR) has emerged as a significant player in the pathogenesis of metabolic disorders and neurodegenerative diseases. nih.govcambridge.org Initially recognized for its role in the innate immune response to viral infections, growing evidence supports its involvement in cellular stress pathways that are central to these chronic conditions. cambridge.orgnih.govpnas.org

Metabolic Dysregulation:

PKR is activated by various metabolic stressors, including those associated with obesity, and plays a role in the development of insulin (B600854) resistance and type 2 diabetes. pnas.orgwikipedia.orgmedcraveonline.com Its activation can be triggered by factors such as high-fat diets, excess nutrients, and endoplasmic reticulum (ER) stress. pnas.orgmedcraveonline.com Once activated, PKR can contribute to metabolic dysfunction through several mechanisms. One key pathway involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis. nih.gov This can impact the expression of proteins crucial for metabolic homeostasis. pnas.org

Furthermore, PKR is implicated in inflammatory processes that underpin insulin resistance. wikipedia.orgmedcraveonline.comtandfonline.com It can activate inflammatory signaling pathways, such as the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways. cambridge.orgtandfonline.com The JNK pathway is a known contributor to type 2 diabetes, and PKR can act as an upstream kinase for JNK activation. tandfonline.com PKR can also directly interact with and regulate the function of insulin receptor substrate (IRS), a key component of the insulin signaling cascade. cambridge.orgtandfonline.com In mouse models of obesity, the genetic or chemical inhibition of PKR has been shown to improve glucose metabolism and reduce inflammation. pnas.org

Neurodegeneration:

Elevated levels of activated PKR have been observed in the brains of patients with several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. nih.govnih.govtandfonline.com The activation of PKR in these conditions is linked to various pathological processes. nih.gov

In the context of Alzheimer's disease , PKR activation is associated with the two main pathological hallmarks: amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein tangles. tandfonline.comfrontiersin.org PKR can be activated by Aβ peptides and, in turn, can contribute to the abnormal phosphorylation of tau through the p38 mitogen-activated protein kinase (p38 MAPK) pathway. tandfonline.comfrontiersin.org Specifically, PKR can activate MAPK kinase 6 (MKK6), which then facilitates the phosphorylation of tau by p38 MAPK. tandfonline.com Moreover, PKR activation has been linked to increased levels of BACE1, an enzyme involved in the production of Aβ. frontiersin.org

In Parkinson's disease , PKR has a dual role in dopaminergic neuronal loss. nih.gov Similarly, in Huntington's disease , PKR is associated with the degeneration of striatal neurons and neuroinflammation. nih.gov The initial link between PKR and Huntington's disease was established by the finding that PKR can be activated by the expanded trinucleotide repeats characteristic of the disease. oup.com

The activation of PKR in neurodegenerative contexts can lead to neuronal apoptosis through various mechanisms, including the shutdown of protein synthesis and the activation of cell death signaling pathways involving FADD and caspases. nih.govfrontiersin.org

Dual and Context-Dependent Functions of PKR in Cellular Fate

Protein Kinase R (PKR) exhibits a remarkable duality in its function, capable of promoting both cell survival and cell death (apoptosis) depending on the cellular context, the nature of the stress signal, and the temporal activation of downstream signaling pathways. nih.govembopress.orgelifesciences.org This context-dependent activity underscores its role as a critical sensor and regulator of cellular homeostasis. nih.gov

The pro-apoptotic function of PKR is well-established, particularly in response to viral infections and severe cellular stress. tandfonline.comnih.gov Upon activation, a primary mechanism through which PKR induces apoptosis is the phosphorylation of its major substrate, the eukaryotic initiation factor 2 alpha (eIF2α). tandfonline.comnih.gov This phosphorylation leads to a global inhibition of protein synthesis, which can trigger apoptosis. nih.govfrontiersin.org Additionally, PKR can induce apoptosis independently of eIF2α phosphorylation by activating pathways involving the Fas-associated death domain (FADD) and caspases, such as caspase-8 and caspase-9. tandfonline.comfrontiersin.org

Conversely, PKR can also initiate pro-survival signals. nih.govembopress.org This is often observed as an initial response to certain stimuli, acting as a protective mechanism before a potential commitment to apoptosis. nih.gov A key survival pathway activated by PKR is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govembopress.orgelifesciences.org NF-κB is a transcription factor that promotes the expression of anti-apoptotic and inflammatory genes. nih.govfrontiersin.org PKR can stimulate NF-κB activity, sometimes independently of its kinase function, by interacting with the IκB kinase (IKK) complex. embopress.orgelifesciences.org

This dual functionality has been described as a "molecular clock" where PKR can temporally regulate cell fate. nih.govembopress.org For instance, in response to certain stressors, PKR might first trigger an NF-κB-mediated survival response, which serves to delay a subsequent apoptotic program that is dependent on eIF-2α phosphorylation. nih.gov This temporal control allows the cell to attempt to resolve the stress before committing to self-destruction.

The balance between PKR's pro-survival and pro-apoptotic functions is also evident in cancer biology, where its role is controversial. frontiersin.org In some contexts, PKR acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. frontiersin.org In other scenarios, it can promote tumor progression by activating survival pathways like NF-κB and AKT. tandfonline.com The specific outcome appears to depend on the tumor type, the cellular microenvironment, and the interplay with other signaling pathways. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H8Cl3NO2

Molecular Weight

340.6 g/mol

IUPAC Name

(3E)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3+

InChI Key

ZJFMARHFPUZEKI-XCVCLJGOSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)/C(=C\C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2

Origin of Product

United States

Molecular Mechanisms of Pkr Activation and Endogenous Regulation

Double-Stranded RNA (dsRNA) Binding and Autophosphorylation

The canonical activation of PKR is initiated by its binding to dsRNA. researchgate.net This interaction triggers a cascade of events, leading to the kinase's full enzymatic activity. The process is dependent on both the structure of PKR itself and the nature of the dsRNA activator.

PKR's ability to recognize dsRNA is mediated by its N-terminal regulatory domain, which contains two tandem dsRNA-binding motifs (dsRBMs), designated dsRBM1 and dsRBM2. researchgate.netdrugbank.com These motifs are connected by a flexible linker. drugbank.comembopress.org Each dsRBM adopts a characteristic α-β-β-β-α fold, which is common to many dsRNA-binding proteins. drugbank.comembopress.org

The recognition of dsRNA by PKR is largely sequence-independent. drugbank.comembopress.org The dsRBD interacts with the sugar-phosphate backbone and recognizes the A-form helix of dsRNA, distinguishing it from dsDNA or RNA-DNA hybrids primarily through contacts with the 2'-hydroxyl groups in the minor groove. embopress.org Structural and biochemical studies have shown that a minimal dsRNA length of approximately 30 base pairs is required to effectively activate PKR. bohrium.comnih.govnih.gov This length is necessary to accommodate the binding of two separate PKR monomers to the same dsRNA molecule, bringing them into close proximity. bohrium.comnih.govnih.gov This proximity is the critical first step for dimerization and subsequent activation. bohrium.comnih.gov

Upon the binding of two PKR monomers to a single dsRNA strand, a significant conformational change occurs, leading to the dimerization of their kinase domains. bohrium.comnih.govfrontiersin.org This dimerization facilitates a process of autophosphorylation, where the kinase domains phosphorylate each other at multiple serine and threonine residues. frontiersin.orgresearchgate.net

Several autophosphorylation sites have been identified, but two threonines within the kinase's activation loop, Thr446 and Thr451, are consistently phosphorylated and are crucial for full activation. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Phosphorylation at these sites stabilizes the dimerized conformation and significantly boosts the kinase's catalytic activity. frontiersin.org Mutation of Thr451 to alanine (B10760859) results in a completely inactive kinase, while a similar mutation at Thr446 leads to a partially functional protein, highlighting the critical and distinct roles of these residues. nih.govplos.org This phosphorylation cascade transforms the latent PKR enzyme into a fully active kinase, ready to phosphorylate its primary substrate, eIF2α. frontiersin.orgaai.org

Key Autophosphorylation Sites in PKR's Activation LoopFunction in Activation
Threonine 446 (Thr446) Required for high-level kinase activity; autophosphorylation at this site is confirmed in vivo. nih.gov
Threonine 451 (Thr451) Absolutely critical for kinase activity; mutation leads to complete inactivation. nih.govplos.org

Regulation by Cellular Interacting Proteins

To prevent inappropriate activation and cellular harm, PKR activity is tightly regulated by a host of cellular proteins. These proteins can either promote or inhibit PKR's function through direct interaction.

The protein activator of PKR, known as PACT (or RAX in mice), can activate PKR in a dsRNA-independent manner in response to various cellular stresses. frontierspartnerships.orgpnas.org PACT contains three domains, the third of which is necessary and sufficient for PKR activation. pnas.org PACT activates PKR by binding directly to a motif within the kinase domain of PKR. pnas.org This interaction is thought to disrupt an inhibitory intramolecular bond within PKR, causing a conformational change that mimics dsRNA-induced activation and leads to autophosphorylation and subsequent kinase activity. frontierspartnerships.orgpnas.org

Several proteins act to suppress PKR activity, forming a multi-layered control system.

TRBP (TAR RNA-binding protein): TRBP is a well-established inhibitor of PKR. nih.gov It can form a heterodimer with PACT, effectively sequestering it and preventing it from activating PKR. nih.govnih.gov This interaction helps maintain a balance between PKR activation and inhibition under normal cellular conditions. nih.gov

ADAR1 (Adenosine Deaminase Acting on RNA 1): ADAR1 negatively regulates PKR primarily through its RNA-editing function. biorxiv.org It converts adenosine (B11128) to inosine (B1671953) in duplex RNA, which destabilizes the dsRNA structure and prevents it from being recognized and bound by PKR. biorxiv.org More recent studies suggest ADAR1 can also suppress PKR activity independently of its catalytic function, possibly by competing for dsRNA binding or through direct protein-protein interactions. biorxiv.orgbiorxiv.org PACT and ADAR1 appear to work cooperatively to establish a threshold for endogenous dsRNA, preventing aberrant PKR activation by "self" RNAs. biorxiv.org

TRIM21 (Tripartite Motif-Containing Protein 21): The E3 ligase TRIM21 has been identified as a negative regulator of the PKR signaling pathway. nih.govnih.gov TRIM21 does not act on PKR directly but instead interacts with the PKR phosphatase, PP1α. nih.govnih.gov Upon viral infection or other stress, TRIM21 promotes the K6-linked polyubiquitination of PP1α. nih.gov This modification enhances the interaction between PP1α and PKR, leading to the dephosphorylation and inactivation of PKR, thereby reversing the inhibition of protein synthesis. nih.govnih.gov

Endogenous Regulators of PKRFunctionMechanism of Action
PACT Positive RegulatorBinds directly to PKR's kinase domain, inducing an activating conformational change. pnas.org
TRBP Negative RegulatorForms an inactive heterodimer with PACT, preventing it from activating PKR. nih.govnih.gov
ADAR1 Negative RegulatorEdits dsRNA (A-to-I) to disrupt its structure; may also compete for dsRNA binding. biorxiv.orgresearchgate.net
TRIM21 Negative RegulatorPromotes ubiquitination of the phosphatase PP1α, which enhances PP1α-mediated dephosphorylation and inactivation of PKR. nih.govnih.gov

Viral Strategies for PKR Evasion and Inhibition

Given PKR's potent antiviral activity, it is a major target for viral countermeasures. Viruses have evolved a remarkable diversity of strategies to evade or directly inhibit the PKR pathway. frontiersin.org These strategies can be broadly categorized as follows:

Sequestration of dsRNA: Some viruses produce decoy RNAs or dsRNA-binding proteins that bind to and sequester viral dsRNA, preventing it from reaching and activating PKR. frontiersin.orgasm.org

Inhibition of PKR Activation: Many viral proteins can directly interact with PKR to block its dimerization and/or autophosphorylation. frontiersin.org For example, the porcine reproductive and respiratory syndrome virus (PRRSV) utilizes its nsp1β protein to co-opt the cellular protein G3BP1 within stress granules to inhibit PKR activation. pnas.orgnih.gov

Degradation or Dephosphorylation of PKR: Some viruses encode proteins that lead to the degradation of PKR or promote its dephosphorylation, returning it to an inactive state. asm.org

Interference with Downstream Signaling: A distinct strategy involves bypassing PKR's effects without inhibiting the kinase itself. For instance, the Sandfly fever Sicilian virus (SFSV) produces a nonstructural protein, NSs, that binds to eIF2B, a factor required for recycling eIF2. nih.govasm.org This binding renders eIF2B resistant to the inhibitory effects of PKR-phosphorylated eIF2α, allowing protein synthesis and viral replication to proceed even in the presence of fully activated PKR. nih.govasm.org

Mechanisms of dsRNA Sequestration

One of the primary strategies to prevent PKR activation is to limit the availability of its main activator, dsRNA. This is achieved by proteins that bind to and sequester dsRNA molecules, rendering them unable to interact with and activate PKR. Both host cells and invading viruses have developed mechanisms that exploit dsRNA sequestration.

Endogenous dsRNAs, which can arise from sources like bidirectional transcription of mitochondrial DNA or transcripts from repetitive elements like Alu sequences, are typically managed to avoid triggering an immune response. frontiersin.orgfrontiersin.orgbiorxiv.org The enzyme Adenosine Deaminase Acting on RNA 1 (ADAR1) plays a key role in this process by binding to endogenous dsRNA and converting adenosine to inosine, which destabilizes the double-helical structure and prevents PKR activation. frontiersin.org

Many viruses have evolved proteins that sequester dsRNA to evade the host's antiviral response. nih.gov These viral proteins act as decoys, competing with PKR for dsRNA binding. nih.gov Similarly, some cellular proteins have been investigated for their role in sequestering dsRNA. The dsRNA-binding protein PACT (Protein Activator of PKR) was initially considered a potential sequestering agent. However, recent research indicates that PACT regulates PKR through a more complex mechanism, preventing PKR from scanning along dsRNA, which is a necessary step for activation, rather than by simple sequestration. nih.govbiorxiv.org Another cellular protein, the TAR RNA Binding Protein (TRBP), can bind to dsRNA and inhibit PKR activation, in some contexts acting as a dsRNA sequestrator. frontiersin.orgnih.gov

Research Findings on dsRNA-Binding Regulators:

ADAR1: Prevents activation of PKR by endogenous dsRNA from sources like Alu repeats by editing the RNA, thereby disrupting its double-stranded structure. frontiersin.org

PACT: Recent studies show PACT does not sequester dsRNA but rather prevents PKR from moving along the dsRNA to encounter other PKR molecules, a process required for activation. nih.govbiorxiv.org This regulatory function is crucial for preventing aberrant activation by long endogenous dsRNAs. nih.gov

Viral Proteins: Numerous viruses produce proteins that bind dsRNA with high affinity, effectively hiding it from PKR and neutralizing this arm of the innate immune response. nih.gov

Mimicry of PKR Substrates or Pseudo-Activators

Molecular mimicry is a sophisticated regulatory strategy where a molecule resembles the structure of a substrate or activator to interfere with a biological process. In the context of PKR, this involves proteins that mimic its substrate, eIF2α, or RNA molecules that act as non-productive decoys (pseudo-activators).

Substrate Mimicry: Several viruses produce proteins that are structural mimics of eIF2α. plos.org These pseudosubstrates bind to the catalytic domain of activated PKR, acting as competitive inhibitors and preventing the phosphorylation of the authentic eIF2α. plos.org

Vaccinia Virus K3L: The K3L protein from the vaccinia virus is a well-characterized eIF2α mimic. It shares structural homology with the N-terminal lobe of eIF2α, allowing it to dock onto PKR and block its kinase activity. plos.orgpnas.org

Baculovirus PK2: The PK2 protein from insect baculoviruses is another example of viral mimicry. It mimics the C-lobe of a protein kinase domain and binds directly to the kinase domain of PKR, thereby inhibiting it. pnas.org

Pseudo-Activators and Decoy RNAs: Some RNA molecules can bind to PKR's dsRNA-binding domains but fail to induce the correct conformational change required for its activation. frontiersin.orgpnas.org By occupying the dsRNA binding sites, these "pseudo-activator" or "decoy" RNAs can competitively inhibit the binding of genuine dsRNA activators. At high concentrations, these decoys can effectively sequester PKR monomers, preventing the dimerization necessary for autophosphorylation. nih.govnih.gov

Adenovirus VAI RNA: The Virus-Associated RNA I (VAI) from adenovirus is a classic example. It forms a complex structure that binds to PKR but does not trigger its full activation, thus inhibiting its function. frontiersin.orgpnas.org

Endogenous Non-coding RNAs: Certain cellular non-coding RNAs, such as nc886, have also been identified as inhibitors of PKR activation, potentially acting as decoys to maintain PKR in an inactive state under normal physiological conditions. frontiersin.org

Induction of eIF2α Dephosphorylation

The phosphorylation of eIF2α at Serine 51 is not a permanent state. The cellular machinery includes phosphatases that can reverse this modification, providing a critical negative feedback loop to restore protein synthesis once a stress signal has subsided. jst.go.jp This process of dephosphorylation is a key target for both endogenous regulation and viral manipulation.

The primary enzyme responsible for the dephosphorylation of eIF2α is Protein Phosphatase 1 (PP1). jst.go.jp However, the specificity of PP1 for its substrates is determined by its association with various regulatory subunits. Two such subunits are crucial for targeting PP1 to phosphorylated eIF2α:

GADD34 (PPP1R15A): The Growth Arrest and DNA Damage-inducible protein 34 is a regulatory subunit of PP1. Its expression is induced by various stresses, often through the same eIF2α phosphorylation pathway it later helps to shut down. jst.go.jpmdpi.com By recruiting PP1 to phosphorylated eIF2α, GADD34 facilitates the dephosphorylation and subsequent restoration of global protein synthesis. jst.go.jp

CReP (PPP1R15B): The Constitutive Repressor of eIF2α Phosphorylation is another PP1 regulatory subunit that plays a role in the constitutive, or basal, dephosphorylation of eIF2α, helping to maintain low levels of phosphorylated eIF2α in unstressed cells. jst.go.jp

Viruses have also evolved strategies to exploit this pathway. For instance, the Infectious Bronchitis Virus has been reported to upregulate the transcription of GADD34, thereby enhancing the dephosphorylation of eIF2α to counteract the host's antiviral translational shutdown. frontiersin.org

Chemical Modulators of Pkr Activity: Inhibitors

Classes of PKR Inhibitors in Research

PKR inhibitors are diverse, ranging from small organic molecules to large biomolecules and genetic tools. Each class presents unique characteristics in terms of specificity, mechanism, and application in research.

Small molecule inhibitors are organic compounds that are cell-permeable and can readily enter cells to exert their inhibitory effects on PKR.

C16: An imidazolo-oxindole compound, C16 is a specific inhibitor of PKR. medchemexpress.comrndsystems.com It has an IC50 (half-maximal inhibitory concentration) of 210 nM. rndsystems.comtocris.comfocusbiomolecules.com Research has shown that C16 can reverse the translational block induced by PKR. rndsystems.com It has demonstrated neuroprotective properties by preventing neuronal loss and reducing neuroinflammation in animal models. rndsystems.comnih.govabcam.comnih.gov C16 is also known to inhibit the apoptotic PKR/eIF2α signaling pathway. abcam.com

Imoxin: Also known as C16, Imoxin is a well-characterized imidazolo-oxindole PKR inhibitor. nih.govasm.org It functions by blocking the autophosphorylation of PKR. physiology.org Studies have demonstrated its anti-inflammatory effects, for instance by attenuating lipopolysaccharide (LPS)-induced inflammation in skeletal muscle. researchgate.netnih.gov Imoxin has also been shown to prevent hypertension and associated cardiovascular remodeling in rat models. nih.gov In cellular models, it can restore insulin (B600854) signaling that has been suppressed by endoplasmic reticulum stress. physiology.org

2-Aminopurine (2-AP): A purine (B94841) analog, 2-AP is a widely used but less specific inhibitor of PKR. nih.govasm.org It has been used in numerous studies to investigate the role of PKR in viral replication. nih.govasm.org For example, in some viral infection models, 2-AP treatment has been shown to reduce viral replication, an effect linked to its inhibition of PKR. nih.gov However, some studies suggest that 2-AP may also have PKR-independent antiviral effects. nih.gov Its inhibitory action is dose-dependent, and it has been shown to reduce the phosphorylation of PKR's substrate, eIF2α. nih.gov

Small Molecule InhibitorChemical ClassIC50 / Effective ConcentrationKey Research Findings
C16 Imidazolo-oxindole210 nM rndsystems.comtocris.comfocusbiomolecules.comNeuroprotective nih.govnih.gov, reverses PKR-dependent translation block rndsystems.com, inhibits apoptotic PKR/eIF2α signaling abcam.com.
Imoxin Imidazolo-oxindoleNot specifiedAnti-inflammatory researchgate.netnih.gov, prevents hypertension and cardiovascular remodeling nih.gov, restores insulin signaling physiology.org.
2-Aminopurine (2-AP) Purine analog5 mM (in some cell culture experiments) aacrjournals.orgInhibits viral replication nih.gov, reduces eIF2α phosphorylation nih.gov, may have PKR-independent effects nih.gov.

Peptide-based inhibitors are designed to mimic the substrates or regulatory domains of PKR, thereby interfering with its function.

Peptide Inhibitors: Researchers have identified peptides that can inhibit PKR activity. For example, peptides selected through phage display have been shown to inhibit the phosphorylation of eIF2α by PKR. nih.govscispace.com One such peptide, named P1, was found to be a competitive inhibitor of PKR, likely by occupying the substrate-binding pocket. nih.gov Another peptide, P2, demonstrated a more complex inhibitory mechanism. nih.gov These peptide inhibitors can have higher specificity compared to ATP analogs. nih.gov

Peptidomimetic Inhibitors: These are molecules that mimic the structure of peptides but are modified to have improved properties, such as increased stability or cell permeability. The development of constrained peptidomimetic inhibitors is an area of active research, aiming to create potent and specific PKR inhibitors. plos.org

Inhibitor TypeExample/TargetMechanism of ActionKey Research Findings
Peptide Inhibitor P1Competitive inhibition, occupies substrate pocketInhibits PKR-catalyzed phosphorylation of eIF2α nih.gov.
Peptide Inhibitor P2Complex, non-competitive inhibitionInterrupts PKR activity in virus-infected cells nih.gov.
Peptidomimetic Inhibitor N/AMimic peptide structure to block PKRAims to provide more drug-like properties than peptides plos.org.

Genetic tools provide a highly specific means of inhibiting PKR function by targeting the gene or its mRNA transcript.

siRNA (Small interfering RNA): siRNAs are short, double-stranded RNA molecules that can induce the degradation of specific mRNA targets. The use of siRNAs targeting PKR mRNA has been shown to efficiently reduce PKR expression in a dose-dependent manner. researchgate.net This knockdown of PKR can, in turn, affect cellular processes such as viral replication. researchgate.net Interestingly, while siRNAs can inhibit PKR expression, they have also been reported to be capable of activating PKR to some extent, a phenomenon that can be mitigated by chemical modification of the siRNA. nih.gov

shRNA (Short hairpin RNA): shRNAs are RNA molecules with a hairpin turn that can be processed within a cell to produce siRNAs, leading to long-term gene silencing. Stable cell lines with reduced PKR expression have been generated using shRNA technology, with knockdown efficiencies exceeding 98% in some cases. asm.org These PKR-deficient cell lines are valuable tools for studying the long-term consequences of PKR inhibition. asm.org For example, shRNA-mediated knockdown of PKR has been shown to affect viral replication and cell growth in cancer models. spandidos-publications.comresearchgate.net

Gene Knockout: The creation of PKR knockout mice has been instrumental in understanding the in vivo functions of this kinase. nih.govpnas.org Two primary knockout models have been developed, one with a deletion in the N-terminal dsRNA-binding domain and another with a deletion in the C-terminal catalytic domain. nih.gov Studies in these mice have revealed that the absence of PKR can restore the replication of certain attenuated viruses, confirming PKR's role as a host restriction factor. nih.govpnas.org However, the two knockout models have shown some conflicting phenotypes, which may be due to the expression of truncated, partially functional PKR proteins. asm.orgnih.gov

Genetic Inhibition MethodMechanismEfficiencyKey Research Findings
siRNA mRNA degradationUp to 84% reduction in PKR expression researchgate.netReduces PKR expression and affects viral replication researchgate.net. Can also activate PKR nih.gov.
shRNA Long-term mRNA degradation>98% stable knockdown in cell lines asm.orgAffects viral replication and tumor growth spandidos-publications.comresearchgate.net.
Gene Knockout Gene deletionComplete absence of full-length proteinRestores replication of some attenuated viruses nih.govpnas.org. Phenotypes can be complex due to potential truncated proteins nih.gov.

Mechanistic Classification of PKR Inhibition

PKR inhibitors can also be classified based on their mechanism of action at the molecular level.

A large class of kinase inhibitors, including some that target PKR, function by competing with ATP for its binding site in the kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate (B84403) group from ATP to PKR's substrates, thereby blocking its kinase activity. The small molecule inhibitor C16 is known to bind to the ATP-binding site of PKR, preventing its autophosphorylation. targetmol.commedkoo.com Many other kinase inhibitors are designed to be ATP-competitive, but this can sometimes lead to off-target effects due to the conserved nature of the ATP-binding site across the kinome. nih.gov

Allosteric modulators bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. This can be a more specific mode of inhibition as allosteric sites are generally less conserved than active sites. While specific allosteric inhibitors for PKR are not as extensively characterized as ATP-competitive ones, the concept of allosteric regulation is well-established for kinases. frontiersin.org The regulation of PKR activity involves significant conformational changes, such as dimerization upon binding to dsRNA, which presents potential targets for allosteric modulators. frontiersin.org

Disruption of Protein-Protein Interactions

A fundamental mechanism for PKR activation is its dimerization upon binding to double-stranded RNA (dsRNA). Consequently, preventing this dimerization is an effective strategy for inhibition. Several viral and cellular proteins have evolved to disrupt this critical protein-protein interaction.

One prominent example is the adenovirus-associated RNA I (VAI). This highly structured, non-coding RNA functions as a molecular decoy. nih.gov It adopts a specific conformation that allows it to bind with high affinity to a single PKR monomer. nih.gov By sequestering PKR in this monomeric state, VAI effectively prevents the dimerization required for autophosphorylation and subsequent activation. nih.gov The central domain of VAI is crucial for this inhibitory function, as it is thought to prevent the necessary conformational changes for PKR to dimerize. frontiersin.org

Cellular proteins also regulate PKR activity through the disruption of dimerization. The cellular protein P58^IPK^, for instance, directly interacts with PKR to inhibit its kinase activity by preventing its dimerization. asm.org This interaction is a key mechanism by which influenza virus can evade the host's antiviral response, as the virus recruits P58^IPK^ to suppress PKR-mediated phosphorylation of eIF-2α. asm.org

Some viral proteins employ a direct binding strategy to block PKR dimerization. The NS5A protein of the hepatitis C virus and the Tat protein from HIV-1 have been shown to interact with the dimerization domain of PKR, thereby inhibiting its activation. frontiersin.org

Prevention of Autophosphorylation and Downstream Signaling

Upon dimerization, PKR activates itself through a process of autophosphorylation on several key threonine residues, most notably Thr446 and Thr451. frontiersin.org This phosphorylation event is a prerequisite for PKR to recognize and phosphorylate its primary substrate, the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis. Therefore, a major class of PKR inhibitors functions by preventing this crucial autophosphorylation step.

Small molecule inhibitors have been developed that directly target the kinase activity of PKR, thereby preventing autophosphorylation. The imidazole-oxindole derivative C16 is a well-studied example that has been shown to inhibit the autophosphorylation of PKR and rescue the resulting translational block. apexbt.comnih.gov

Viruses have also evolved sophisticated mechanisms to prevent PKR autophosphorylation and subsequent downstream signaling. The K3L protein from vaccinia virus is a classic example of a pseudosubstrate inhibitor. researchgate.net K3L shares structural homology with eIF2α, allowing it to bind to the active site of PKR. researchgate.net However, it lacks the serine residue that is the target of phosphorylation. By competitively inhibiting the binding of the true substrate, eIF2α, K3L effectively prevents the downstream signaling cascade that would lead to translational arrest. researchgate.net

Other viral proteins, such as the E2 envelope protein of hepatitis C virus, also act as pseudosubstrates to inhibit PKR kinase activation. frontiersin.org Furthermore, some viral proteins can bind to both PKR and dsRNA, suggesting a multi-pronged approach to inhibition that may involve both preventing dimerization and directly blocking kinase activity. frontiersin.org

Rational Design Principles for PKR Inhibitors

The development of potent and selective PKR inhibitors relies on a deep understanding of the enzyme's structure and function. Modern drug discovery efforts employ a combination of structural biology, computational chemistry, and quantitative structure-activity relationship studies to rationally design novel inhibitors.

Structural Biology-Guided Design (e.g., X-ray Crystallography, NMR)

Detailed three-dimensional structures of PKR, both alone and in complex with its substrates or inhibitors, provide an invaluable blueprint for rational drug design. X-ray crystallography has been instrumental in revealing the atomic details of PKR's catalytic domain and its interaction with eIF2α. nih.gov The crystal structure of the PKR kinase domain in complex with eIF2α has elucidated how the substrate binds to the C-terminal lobe of the kinase, while the N-terminal lobe mediates dimerization. nih.gov Furthermore, the crystal structure of the vaccinia virus inhibitor K3L has provided insights into its pseudosubstrate mechanism of action. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the dynamic interactions between PKR and its modulators in solution. NMR has been employed to map the binding interfaces between PKR's dsRNA-binding domains and viral inhibitor RNAs like VAI. psu.edunih.gov These studies have shown that inhibitor RNAs utilize similar surfaces for interaction as activating dsRNAs, highlighting the subtle structural differences that determine activation versus inhibition. psu.edu NMR has also been used to characterize the auto-inhibitory interactions within the latent, unphosphorylated form of PKR, revealing how the regulatory domains mask the active site. nih.gov

Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are increasingly used to accelerate the discovery and optimization of PKR inhibitors. Molecular docking is a technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the virtual screening of large compound libraries to identify potential inhibitors. nih.govnih.gov Docking studies have been used to understand how known inhibitors, such as the PKR-inhibitor C16, bind within the ATP-binding pocket of the kinase domain. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of the interactions between PKR and its inhibitors over time. plos.orgucla.eduresearchgate.net These simulations can reveal how the binding of an inhibitor alters the conformational dynamics of the protein, leading to inhibition. For instance, MD studies on the catalytic domain of PKR in complex with the viral inhibitors TAT and K3L have shown how these inhibitors induce changes in the N-lobe and the activation loop, ultimately blocking substrate access. plos.orgucla.edu These simulations also provide insights into the stability of the inhibitor-protein complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com For PKR inhibitors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. dovepress.comnih.gov These models can then be used to predict the activity of newly designed compounds and to identify the key structural features that contribute to potent inhibition. tandfonline.com QSAR studies have been successfully applied to other kinases and provide a valuable tool for the rational design and optimization of novel PKR inhibitors. tandfonline.comdovepress.comnih.govtandfonline.com

Pkr Inhibitor, Negative Control in Experimental Design and Validation

Conceptual Basis of Negative Controls in Biomedical Research

Negative controls are indispensable components of well-designed experiments, providing a baseline against which the effects of the experimental treatment can be measured. pharmaguideline.comnih.gov Their primary role is to minimize the influence of variables other than the independent variable, thereby strengthening the validity and reliability of the research findings. pearson.combosterbio.com

Ensuring Specificity and Ruling Out Non-Specific Effects

A key function of a negative control is to ensure that the observed effects are specific to the experimental intervention and not the result of non-specific interactions or confounding factors. pearson.comvaia.com In the context of enzyme inhibition studies, a negative control helps to confirm that the observed inhibition is a direct consequence of the inhibitor's interaction with the target enzyme and not due to other variables such as the solvent, buffer components, or off-target effects. bosterbio.comscienceready.com.au By demonstrating an absence of effect in the control group, researchers can more confidently attribute any observed changes in the experimental group to the specific inhibitor being tested. vaia.com This is crucial for avoiding false-positive results, where an effect is observed due to unforeseen variables. scienceready.com.au

Establishing Baseline Activity or Absence of Effect

Negative controls are essential for establishing a baseline or reference point for the experiment. pharmaguideline.comnih.gov This baseline represents the normal state of the system in the absence of the experimental treatment. bosterbio.com Any deviation from this baseline in the experimental group can then be attributed to the treatment itself. In studies investigating enzyme activity, the negative control would show the basal level of enzyme activity without any inhibitor present, providing a clear point of comparison to assess the degree of inhibition by the active compound. pharmaguideline.comnih.gov

Application of "PKR Inhibitor, Negative Control"

The "PKR Inhibitor, Negative Control" is a specific chemical compound designed to serve as an inactive counterpart to active PKR inhibitors. It is an oxindole (B195798) compound that is structurally related to active PKR inhibitors but lacks the ability to inhibit PKR activity. sigmaaldrich.commerckmillipore.com

As a Non-Active Analog for Specific PKR Inhibitors

The primary application of the "PKR Inhibitor, Negative Control" is as a non-active analog in experiments studying the effects of specific PKR inhibitors. merckmillipore.commedchemexpress.eu This compound, while structurally similar to active inhibitors, has been shown to be inactive in inhibiting RNA-induced PKR autophosphorylation, with an IC50 value greater than 100 µM. sigmaaldrich.commerckmillipore.com It also does not rescue the translational block that is dependent on PKR. merckmillipore.com By treating a set of cells or a biochemical reaction with this negative control compound, researchers can isolate the effects of PKR inhibition from any non-specific effects of the chemical scaffold shared by the active inhibitor and the negative control. nih.gov

For example, in a study investigating the role of PKR in a particular cellular process, one group of cells would be treated with the active PKR inhibitor, another with the "PKR Inhibitor, Negative Control," and a third group would remain untreated (or treated with the vehicle, such as DMSO). nih.gov If the active inhibitor produces a specific biological effect that is not observed in the cells treated with the negative control or the vehicle, it provides strong evidence that the effect is mediated through the specific inhibition of PKR.

In Assays for Phosphorylation and Dephosphorylation Studies

The "PKR Inhibitor, Negative Control" is particularly valuable in assays that measure phosphorylation and dephosphorylation events, which are central to PKR's function. sigmaaldrich.comfishersci.com PKR is a kinase that, upon activation, phosphorylates its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α), leading to an inhibition of protein synthesis. msu.ruresearchgate.net

In such assays, the negative control is used to establish the baseline level of PKR-mediated phosphorylation. plos.org For instance, in an in vitro kinase assay, the level of eIF2α phosphorylation in the presence of the negative control would be compared to the level of phosphorylation in the presence of an active PKR inhibitor. msu.ru A significant reduction in phosphorylation in the presence of the active inhibitor, but not the negative control, would validate the inhibitor's efficacy and specificity. msu.ru This compound has been utilized in studies to confirm that the observed effects of active inhibitors on processes like insulin (B600854) secretion are indeed due to their PKR inhibitory activity and not other non-specific actions. nih.gov

Distinguishing Specific PKR Pathway Modulation from General Cellular Effects

In the rigorous landscape of scientific research, particularly in the study of signaling pathways, the use of precise controls is paramount to validate experimental findings. The "PKR Inhibitor, Negative Control" serves as a critical tool for researchers to ensure that the observed biological effects of a PKR inhibitor are indeed due to the specific modulation of the Protein Kinase R (PKR) pathway and not a consequence of non-specific cellular effects or off-target activity of the chemical compound.

The negative control is typically an oxindole compound, designed as a close structural analog of an active PKR inhibitor. sigmaaldrich.comscbt.commedchemexpress.com However, it is chemically engineered to be inert with respect to the target protein. medchemexpress.com Specifically, it has been demonstrated to be inactive in inhibiting RNA-induced PKR autophosphorylation, a key step in its activation, and does not rescue the translational block that is a hallmark of PKR activity. sigmaaldrich.commerckmillipore.com

Table 1: Properties of PKR Inhibitor, Negative Control

PropertyDescriptionSource(s)
Chemical Class Oxindole Compound sigmaaldrich.comscbt.com
CAS Number 852547-30-9 sigmaaldrich.comscbt.commerckmillipore.com
Molecular Formula C₁₅H₈Cl₃NO₂ scbt.com
Molecular Weight 340.59 g/mol scbt.com
Primary Function Inactive structural analog of a PKR inhibitor, used as a negative control in experiments. medchemexpress.com
Key Characteristic Shown to be inactive in inhibiting RNA-induced PKR autophosphorylation (IC₅₀ >100 µM). sigmaaldrich.commerckmillipore.com
Application Used to distinguish specific PKR pathway modulation from general, non-specific cellular effects of a chemical compound. sigmaaldrich.comnih.gov

Comparison with Other Control Strategies in PKR Research

While the PKR inhibitor negative control is essential for validating chemical probes, it is part of a broader suite of control strategies used in PKR research. Each type of control addresses different experimental questions and possesses unique advantages and limitations. Comparing these strategies highlights their complementary roles in building a comprehensive understanding of PKR function.

PKR Knockout/Knockdown Models (e.g., Pkr−/− mice, siRNA/shRNA controls)

Genetic models that ablate or reduce PKR expression represent a powerful alternative to chemical inhibition. These models include knockout mice (Pkr−/−) where the gene for PKR is permanently deleted, and knockdown models using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to temporarily reduce PKR protein expression in cells or tissues. asm.orgresearchgate.netashpublications.orgnih.gov

The primary advantage of knockout models is the complete and chronic elimination of the PKR protein, which can reveal its role in long-term physiological or developmental processes. nih.govdiabetesjournals.org However, this can sometimes lead to the activation of compensatory mechanisms that may mask the primary function of PKR. asm.org Knockdown technologies like siRNA and shRNA offer more temporal control and can be applied to specific cell types, but they are susceptible to off-target effects, where the RNA molecules inadvertently affect other genes. bmj.com

In contrast, a chemical inhibitor and its negative control allow for acute, timed, and often reversible intervention. This is particularly useful for studying the immediate effects of PKR inhibition without the confounding factor of long-term genetic compensation. However, chemical inhibitors may not perfectly replicate the effects of whole-body genetic ablation due to issues of bioavailability or incomplete target inhibition. diabetesjournals.org The two approaches are often used in conjunction: a phenotype observed in a Pkr−/− mouse can be further dissected using a chemical inhibitor and its negative control to understand the acute signaling dynamics.

Table 2: Comparison of Chemical vs. Genetic Control Strategies for PKR

FeaturePKR Inhibitor with Negative ControlPKR Knockout/Knockdown Models
Method of Action Pharmacological inhibition of PKR activity.Genetic deletion or suppression of PKR expression.
Temporal Control High (acute, timed intervention is possible).Low (chronic ablation in knockouts) to Medium (transient in knockdowns).
Reversibility Often reversible upon washout.Irreversible (knockout) or slowly reversible (knockdown).
Primary Validation Specificity of the chemical compound's effect.Function of the protein in a biological system.
Key Limitation Potential for off-target effects of the chemical scaffold.Potential for developmental compensation (knockout) or off-target gene silencing (knockdown). bmj.com
Use Case Example Studying the immediate impact of PKR inhibition on a specific signaling event, like phosphorylation. nih.govdiabetesjournals.orgInvestigating the long-term role of PKR in disease development or immune response. ashpublications.orgnih.gov

Inactive PKR Mutants (e.g., catalytically inactive PKR)

Another sophisticated control strategy involves the use of genetically engineered, inactive PKR mutants. These are versions of the PKR protein that have been mutated at a key residue in the catalytic domain (e.g., K296R), rendering the kinase unable to perform its phosphorylation function. nih.gov

The expression of a catalytically inactive PKR mutant in cells serves a different purpose than the chemical negative control. While the chemical control validates the on-target action of a small molecule, the inactive mutant helps to dissect the different functions of the PKR protein itself. PKR has both catalytic functions (phosphorylating substrates like eIF-2α) and non-catalytic, or scaffolding, functions (participating in protein-protein interactions). nih.govsahmri.org.autandfonline.com

For example, studies have shown that a catalytically inactive PKR mutant can still interact with other proteins, such as IKK, to activate certain signaling pathways. nih.gov This demonstrates that the physical presence and binding of PKR, rather than its kinase activity, is sufficient for that particular effect. This level of mechanistic detail cannot be obtained using only a chemical inhibitor and its negative control, as the inhibitor would not distinguish between catalytic and scaffolding roles. Therefore, inactive mutants are invaluable for teasing apart the kinase-dependent versus kinase-independent roles of PKR. nih.govtandfonline.com

Vehicle Controls and Untreated Groups

Vehicle controls and untreated groups are fundamental controls in nearly all pharmacological and biological experiments, including those involving PKR inhibitors. merckmillipore.comnih.gov It is crucial to distinguish their roles from that of the PKR inhibitor negative control.

Untreated Group: This group receives no intervention at all. It serves as the baseline, representing the normal physiological or pathological state of the cells or organism being studied.

Vehicle Control: When a chemical inhibitor is not soluble in aqueous media, it is often dissolved in a solvent, or "vehicle," such as dimethyl sulfoxide (B87167) (DMSO) or saline. reddit.com The vehicle control group is treated with only this solvent to ensure that the vehicle itself does not cause any of the observed effects. reddit.com This is critical because solvents like DMSO can have independent biological effects.

PKR Inhibitor, Negative Control: As discussed, this group is treated with the inactive structural analog of the inhibitor, dissolved in the same vehicle. Its purpose is to control for any off-target effects related to the inhibitor's chemical structure, independent of its action on PKR. sigmaaldrich.comnih.gov

These controls form a necessary hierarchy. An effect is considered specific to PKR inhibition only if it is observed in the group treated with the active inhibitor, but not in the untreated, vehicle control, or PKR inhibitor negative control groups.

Table 3: Hierarchy of Controls in a PKR Inhibitor Experiment

Control GroupPurposeQuestion Answered
Untreated Provides a baseline measurement of the biological system in its natural state.What is the normal state of the system?
Vehicle Control Accounts for any biological effects caused by the solvent used to deliver the inhibitor.Is the delivery agent (e.g., DMSO) causing an effect? reddit.com
PKR Inhibitor, Negative Control Accounts for off-target effects caused by the inhibitor's chemical structure, unrelated to PKR.Is the chemical scaffold of the drug causing a non-specific effect? sigmaaldrich.comnih.gov
Active PKR Inhibitor Tests the effect of specifically inhibiting the PKR pathway.What is the effect of blocking PKR function?

Academic Research Applications of Pkr Inhibitors

Investigating PKR's Role in Viral Replication Mechanisms

PKR acts as a primary sensor of viral double-stranded RNA (dsRNA), a common byproduct of viral replication. nih.govbellbrooklabs.com Upon binding dsRNA, PKR dimerizes and autophosphorylates, becoming active. nih.gov Its primary target is the eukaryotic translation initiation factor 2 alpha (eIF2α). bellbrooklabs.comnih.gov Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, which inhibits the production of both host and viral proteins, thus acting as a potent antiviral mechanism. nih.govbellbrooklabs.com Researchers use PKR inhibitors to probe the significance of this pathway during infection by various viruses and to understand the countermeasures viruses have evolved.

Studies in In Vitro Viral Infection Models

The use of PKR inhibitors in cell culture models has been fundamental to clarifying the kinase's role in controlling viral infections. By selectively blocking PKR activity, scientists can observe the direct impact on viral titers and replication efficiency.

For instance, studies using 2-Aminopurine, a known PKR inhibitor, have been conducted on Influenza A virus (IAV) infection models. nih.gov Research showed that treating Madin-Darby canine kidney 2 (MDCK 2) and human lung adenocarcinoma (A549) cells with 2-Aminopurine significantly reduced IAV replication, with viral titers in MDCK 2 cells dropping by as much as 98%. nih.gov Conversely, in HEK-293T cells, which lack a complete immune response, the reduction in viral replication was minor. nih.gov This suggests that the antiviral effects observed may be linked to an intact host immune response and can be cell-type specific. nih.gov Interestingly, the research also indicated that 2-Aminopurine might possess antiviral properties independent of its PKR inhibition, highlighting the complexity of using chemical inhibitors. nih.gov

These in vitro studies are critical for initial assessments of the host-virus dynamic, allowing for controlled investigation of the PKR pathway's contribution to antiviral defense.

Virus StudiedCell Line(s)PKR Inhibitor UsedKey Finding
Influenza A Virus (IAV)MDCK 2, A5492-AminopurineSignificant reduction in viral replication, suggesting a role for PKR in controlling the virus. nih.gov
Influenza A Virus (IAV)HEK-293T2-AminopurineMinor reduction in viral replication, indicating cell-type specific effects of inhibition. nih.gov

Analysis of Viral Countermeasures and Host Defense Interactions

Given the potent antiviral activity of PKR, many viruses have evolved sophisticated mechanisms to counteract its effects. nih.gov The study of these viral countermeasures is greatly aided by the use of PKR inhibitors, which help to isolate and understand these complex interactions.

Viruses employ a variety of strategies to evade PKR-mediated inhibition, including:

Sequestration of dsRNA: Some viral proteins bind to dsRNA with high affinity, preventing it from activating PKR.

Direct Interaction with PKR: A number of viral proteins can directly bind to PKR to prevent its dimerization and activation. Examples include the E3L protein from Vaccinia virus and the NS5A protein from Hepatitis C virus. expasy.org

Subcellular Relocalization or Degradation: Certain viruses can alter the location of PKR within the cell or even direct it for degradation by the proteasome, as seen with the Rift Valley fever virus NSs protein. expasy.org

Recruitment of Cellular Factors: Viruses can hijack cellular proteins that act as natural inhibitors of PKR. For example, the TAR RNA-binding protein (TRBP), which inhibits PKR, is exploited during HIV infection. frontiersin.org Herpes simplex virus 1 encodes a protein, γ134.5, which recruits the host's protein phosphatase 1 to dephosphorylate eIF2α, thus reversing the effects of PKR activation. nih.gov

Researchers use PKR inhibitors to create a baseline condition where PKR is inactive. By then introducing specific viral proteins into the system, they can determine the precise mechanism by which that protein counteracts the host's defense, untangling these intricate host-pathogen interactions. nih.gov

Elucidating PKR's Contribution to Stress Responses

Beyond its role in antiviral defense, PKR is a central component of the broader Integrated Stress Response (ISR), a signaling network that allows cells to adapt to various environmental challenges. nih.gov

Unfolded Protein Response (UPR) and Integrated Stress Response (ISR) Dynamics

The ISR is a convergent signaling pathway activated by at least four different kinases—PKR, PERK, GCN2, and HRI—each responding to a distinct type of cellular stress. nih.govnih.gov These kinases all phosphorylate the same substrate: eIF2α. nih.gov This phosphorylation reduces global protein synthesis to conserve resources while simultaneously promoting the translation of specific stress-response genes, such as the transcription factor ATF4, which helps restore cellular homeostasis. nih.gov

The Unfolded Protein Response (UPR) is a stress response originating in the endoplasmic reticulum (ER) when unfolded or misfolded proteins accumulate. researchgate.netupenn.edu One of the key sensors of the UPR is the kinase PERK, which, like PKR, is an eIF2α kinase. nih.gov Therefore, ER stress and the UPR can activate the ISR. researchgate.net

Oxidative Stress-Induced Signaling

Oxidative stress, characterized by an imbalance of reactive oxygen species (ROS), is another condition that can activate PKR and induce apoptosis. nih.govfrontiersin.org Studies have demonstrated that inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) in neuroblastoma cells leads to increased levels of phosphorylated PKR (pPKR) and its downstream target, phosphorylated eIF2α. frontiersin.org

The application of a peptide PKR inhibitor in these models prevented the increase in both pPKR and p-eIF2α, indicating that PKR is a key mediator in the oxidative stress signaling pathway. frontiersin.org Similarly, the antioxidant compound Gastrodin was found to exert a neuroprotective effect by inhibiting the PKR/eIF2α pathway under oxidative stress conditions. frontiersin.org Further research has established that the cellular protein TRBP can be phosphorylated by stress-activated kinases (ERK1/2 and JNK), which enhances its ability to bind to and inhibit PKR, thereby promoting cell survival and preventing apoptosis from sustained PKR activation. nih.gov The use of PKR inhibitors in these experimental systems helps confirm the direct role of PKR in translating oxidative stress signals into downstream cellular outcomes like apoptosis. nih.gov

Probing PKR's Involvement in Neurobiological Processes

Emerging research has identified PKR as a significant player in the central nervous system, where it influences synaptic plasticity, memory formation, and the pathology of neurodegenerative diseases. Pharmacological inhibition of PKR has become a key strategy for investigating these functions.

Studies using mouse models have shown that a lack of PKR, either through genetic knockout or administration of a PKR inhibitor, can enhance learning and memory. nih.gov This cognitive enhancement is associated with an increase in the late phase of long-lasting synaptic potentiation (L-LTP), a cellular correlate of memory storage. nih.gov The underlying mechanism appears to involve an increase in neuronal network excitability caused by a selective reduction in GABAergic synaptic transmission. nih.gov This disinhibition is mediated by an increase in interferon-gamma (IFN-γ), a cytokine whose translation is normally suppressed by PKR. nih.gov

In the context of neurodegeneration, PKR activity is often elevated. In models of Alzheimer's disease, the specific PKR inhibitor C16 has been shown to rescue fear memory deficits and restore impaired LTP. nih.govfrontiersin.org This neuroprotective effect occurred without altering the levels of amyloid-beta peptides, suggesting that PKR acts downstream in the neurotoxic cascade. nih.gov Similarly, PKR inhibition has been found to preserve the survival of cultured cerebellar granule neurons exposed to ethanol (B145695) toxicity. frontiersin.org These findings, made possible by the use of specific inhibitors, position PKR as a critical regulator of cognitive function and a potential target in neurological disorders.

Research AreaModel/SystemPKR Inhibitor UsedKey Finding
Learning & MemoryWild-type miceC16Enhanced long-term memory storage and L-LTP. nih.govnih.gov
Synaptic PlasticityMouse hippocampal slicesPKRi (unspecified)Increased network excitability by reducing GABAergic synaptic action. nih.gov
Alzheimer's Disease Model5XFAD miceC16Rescued fear memory deficits and restored LTP impairment. nih.gov
Ethanol NeurotoxicityCultured cerebellar neuronsPharmacological inhibitionPreserved neuronal cell survival under ethanol toxicity. frontiersin.org

Synaptic Plasticity and Memory Formation in Animal Models

The role of PKR in cognitive function has been explored through its impact on synaptic plasticity, the cellular mechanism believed to underlie learning and memory. nih.gov Studies in animal models of Alzheimer's disease (AD) have demonstrated that the inhibition of PKR can lead to significant improvements in cognitive deficits.

In two distinct mouse models of AD—5XFAD transgenic mice and mice injected with amyloid-β (Aβ)₁₋₄₂—the acute application of a PKR inhibitor (PKRi) successfully restored deficits in long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. nih.gov This intervention also rescued hippocampus-dependent memory deficits in both models. nih.govnih.gov Notably, these improvements in synaptic function and memory occurred without altering the Aβ load in the hippocampus, suggesting that targeting PKR addresses downstream consequences of the disease pathology rather than the primary protein aggregation itself. nih.govnih.gov Research has also shown that PKR inhibition can reverse deficits in basal synaptic transmission. nih.gov These findings support the concept that modulating pathways involved in memory enhancement, such as the one regulated by PKR, could be a valid therapeutic strategy for conditions characterized by cognitive decline. nih.gov

Animal ModelInterventionKey FindingReference
5XFAD Transgenic MiceAcute treatment with PKR inhibitor (PKRi)Restored deficits in long-term potentiation (LTP) and long-term memory. nih.gov
Aβ₁₋₄₂-injected Wild-Type MiceAcute treatment with PKR inhibitor (PKRi)Rescued deficits in LTP and hippocampus-dependent memory. nih.govnih.gov
AD Mouse Model (human APOE4 allele)PKR inhibitor treatmentRescued memory deficits. nih.gov

Neuroinflammation Mechanisms in Preclinical Models

Neuroinflammation is a critical component in the progression of many neurodegenerative disorders. nih.govnih.gov PKR is implicated in neuroinflammatory processes through its role in various signaling cascades that trigger the production of proinflammatory cytokines. researchgate.netnih.gov

In a neonatal rat model of hypoxia-ischemia (HI) brain injury, researchers found that PKR autophosphorylation plays a significant role in the resulting brain damage. nih.gov The administration of C16, a specific PKR inhibitor, was shown to provide neuroprotection by suppressing inflammatory responses. nih.gov The study demonstrated that C16 treatment reduced the gene expression of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β. This anti-neuroinflammatory effect was attributed to the modulation of NF-κB activation, a key transcription factor in inflammatory responses. nih.gov These findings suggest that inhibiting PKR could be a targeted approach to alleviate the damage caused by neuroinflammation in the context of acute brain injury. nih.gov Further studies have reinforced PKR's role in modulating inflammatory responses in the brain. biorxiv.org

Protein Aggregation and Neurodegenerative Disease Models

The aggregation of misfolded proteins is a defining pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). johnshopkins.eduimrpress.com Research has increasingly pointed to the involvement of PKR in the molecular mechanisms underlying these conditions. nih.gov

In the context of AD, PKR is activated in the brain and has been linked to factors that promote the disease, such as the accumulation of neurotoxic amyloid-β oligomers (AβOs). nih.gov The use of a novel, potent, and selective PKR inhibitor, SAR439883, has demonstrated neuroprotective effects in experimental AD models. nih.gov Studies have shown this selective pharmacological inhibition of PKR can rescue memory deficits and prevent neurodegeneration in animal models designed to mimic AD-like pathology. nih.gov This suggests that targeting PKR activation may be a viable therapeutic approach for neurodegenerative diseases characterized by protein aggregation. nih.govnih.gov

Analysis of PKR's Role in Metabolic Homeostasis

PKR has been identified as a key modulator of chronic metabolic inflammation, insulin (B600854) sensitivity, and glucose homeostasis, particularly in the context of obesity. nih.govnih.gov It acts at the interface of nutrient and pathogen sensing, and its pathological activation has been observed in obese humans, making it a potential therapeutic target. nih.govnih.gov

Insulin Sensitivity and Glucose Metabolism in In Vitro and In Vivo Models

Research using both cell-based (in vitro) and animal (in vivo) models has established a clear link between PKR activity and insulin signaling. Activated PKR can inhibit insulin signaling, partly by inducing the serine phosphorylation of insulin receptor substrate 1 (IRS-1). nih.gov

Studies on mouse models of severe obesity and insulin resistance have shown that treatment with structurally distinct small-molecule inhibitors of PKR can lead to significant metabolic improvements. nih.govnih.gov The inhibition of PKR reduced stress-induced Jun NH₂-terminal kinase (JNK) activation and subsequent IRS-1 serine phosphorylation. nih.gov In obese and diabetic mice, treatment with PKR inhibitors improved insulin sensitivity and glucose intolerance. nih.govnih.gov These findings indicate that pharmacologically targeting PKR could be an effective strategy for treating insulin resistance and type 2 diabetes. nih.gov However, some studies have presented conflicting results, with one study showing that the genetic deletion of PKR did not prevent high-fat diet-induced obesity or significantly improve glucose metabolism, suggesting a more complex role for the kinase. nih.gov

ModelPKR InhibitorEffect on Insulin SignalingEffect on Glucose HomeostasisReference
In Vitro (Cells)Structurally distinct small-molecule inhibitorsReduced stress-induced JNK activation and IRS-1 serine phosphorylation.Not Applicable nih.gov
In Vivo (Obese, diabetic mice)ImoxinImproved insulin sensitivity.Improved glucose intolerance. nih.govnih.gov
In Vivo (PKR-deficient mice)Genetic Deletion (Knockout)Protected against obesity-induced insulin resistance.No significant effect on HFD-induced impaired glucose metabolism. nih.govnih.gov

Adipose Tissue Inflammation Studies

Chronic, low-grade inflammation in adipose tissue is a hallmark of obesity and a critical contributor to the development of insulin resistance. nih.gov Research has investigated the role of PKR in this process.

Treatment with PKR inhibitors in obese mice was found to reduce adipose tissue inflammation, which correlated with improvements in systemic insulin sensitivity. nih.gov The loss of PKR has been reported to reduce this inflammation. nih.gov This suggests that PKR is a component of the signaling pathways that promote inflammation in fat tissue in response to metabolic stress. nih.govresearchgate.net However, the precise role of PKR remains under investigation, as some studies have reported that the deletion of PKR only modestly affects adipose tissue inflammation in the context of a high-fat diet, challenging its proposed central role in lipid-induced inflammation. nih.gov

Assessment of PKR's Impact on Cellular Growth and Apoptosis

PKR is a critical mediator of the antiproliferative effects exerted by interferons and integrates signals from various cellular stresses. researchgate.netnih.gov A primary consequence of PKR activation is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This function is achieved through the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general blockade of protein synthesis. researchgate.netnih.gov

Overexpression of PKR in cell lines, even in the absence of a viral infection, has been shown to induce apoptosis. nih.gov This process involves the activation of both caspase-8 and caspase-9, indicating that PKR can trigger cell death through both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. nih.gov Conversely, the expression of a catalytically inactive mutant form of PKR does not result in eIF2α phosphorylation or the induction of apoptosis. nih.gov This demonstrates that the kinase activity of PKR is essential for its pro-apoptotic function. PKR's ability to exert antiproliferative effects and induce apoptosis underscores its fundamental role in determining cell fate in response to stress signals. researchgate.netnih.gov

Modulation of Cell Cycle Progression

PKR, initially identified for its role in the innate immune response, is now recognized as a significant regulator of mitotic progression. nih.govelsevierpure.com Research utilizing PKR inhibitors and other targeted modulation techniques has revealed that the kinase's activity is crucial for the proper timing and execution of cell division.

Studies have shown that PKR is activated in uninfected cells specifically during mitosis. nih.govelsevierpure.com This activation is not random but appears to be a regulated part of the cell division process. Disruption of PKR activation, either through RNA interference (RNAi) or the expression of a dominant-negative mutant, results in a notable delay in mitotic progression and defects in cytokinesis, the final stage of cell division. elsevierpure.com This indicates that PKR activity is required for the timely transition through mitosis.

Further investigation into the mechanisms has shown that activated PKR influences the levels of several key mitotic factors, including Cyclin A, Cyclin B, and Polo-like kinase 1 (PLK1). elsevierpure.com The phosphorylation of Histone H3 is also affected by PKR activity. elsevierpure.com These factors are critical for the orchestration of mitotic events, and their misregulation upon PKR inhibition contributes to the observed delays and defects.

Interestingly, the precise timing of mitosis is also dependent on PKR phosphorylation by cyclin-dependent kinase 1 (CDK1). nih.gov Research using PKR knockout cells demonstrated a significantly shortened mitotic duration, which was attributed to an accelerated onset of anaphase. nih.gov This effect could be reversed by re-introducing wild-type PKR, but not a mutant that cannot be phosphorylated by CDK1, highlighting the importance of this specific modification for proper mitotic progression. nih.gov Beyond mitosis, PKR activity has also been noted to peak at the G1/S transition, and its overexpression can lead to a G2/M phase arrest, suggesting that PKR inhibitors could be instrumental in studying the regulation of these critical cell cycle checkpoints.

Table 1: Impact of PKR Modulation on Cell Cycle Progression

Method of PKR Modulation Cellular Model Observed Effect on Cell Cycle Key Mechanistic Findings Reference
PKR Knockdown (RNAi) / Dominant-Negative Mutant Various Delay in mitotic progression, defects in cytokinesis Misregulation of Cyclin A, Cyclin B, and PLK1 levels elsevierpure.com
PKR Knockout HeLa cells Shortened mitotic length, accelerated anaphase onset Loss of CDK1-mediated phosphorylation of PKR disrupts mitotic timing nih.gov
PKR Overexpression CHO cells G2/M phase arrest Indicates a role for PKR in the G2/M checkpoint

Mechanisms of Programmed Cell Death Induction

The role of PKR in programmed cell death is multifaceted, with research showing that both its activation and, under certain circumstances, its inhibition can lead to cellular demise through distinct pathways such as apoptosis and necroptosis. nih.govpatsnap.com

Apoptosis

Apoptosis, or programmed cell death, can be initiated by PKR inhibitors through several identified mechanisms:

Endoplasmic Reticulum (ER) Stress Pathway: Inhibition of PKR signaling has been shown to induce apoptosis in cancer cells by provoking ER stress. nih.gov This stress-mediated pathway involves the activation of c-Jun N-terminal kinase (JNK) and its substrate c-Jun, alongside the activation of caspase-4, an initiator caspase associated with ER stress. nih.gov The process is also linked to the ATF4/CHOP signaling cascade, which is a key component of the unfolded protein response (UPR) that triggers apoptosis when ER stress is prolonged or severe. researchgate.net

Death Receptor-Mediated Pathway: Activation of PKR can trigger apoptosis through pathways involving death receptors. embopress.org This process involves the Fas-associated death domain (FADD), an adaptor molecule crucial for signaling from receptors like Fas (CD95/Apo-1). embopress.orgnih.gov This signaling cascade ultimately leads to the activation of initiator caspase-8. nih.govmdpi.com

Mitochondrial (Intrinsic) Pathway: PKR activity is also linked to the intrinsic apoptotic pathway, which centers on the mitochondria. Upon PKR activation, the pro-apoptotic protein Bax is engaged, leading to the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net This event triggers the activation of caspase-9, which then activates executioner caspases, such as caspase-3, to dismantle the cell. nih.govmdpi.comresearchgate.net

Necroptosis

Distinct from apoptosis, necroptosis is a form of regulated necrotic cell death. Research has uncovered a role for PKR in this pathway, particularly in response to interferons (IFNs). nih.gov Under specific conditions, IFN signaling can promote the physical association of PKR with Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov This interaction is a critical step in the formation of the "necrosome," a signaling complex that also includes RIPK3. nih.gov The assembly of this complex initiates a signaling cascade that culminates in necroptotic cell death. nih.govnih.gov This pathway highlights a caspase-independent mechanism by which PKR modulation can induce programmed cell death.

Table 2: PKR-Mediated Programmed Cell Death Pathways

Pathway Initiating Event Key Mediators Terminal Effector(s) Reference
Apoptosis (ER Stress) PKR Inhibition / Sustained ER Stress JNK, c-Jun, ATF4, CHOP Caspase-4 nih.govresearchgate.net
Apoptosis (Death Receptor) PKR Activation FADD Caspase-8 embopress.orgnih.govmdpi.com
Apoptosis (Mitochondrial) PKR Activation Bax, Cytochrome c Caspase-9 nih.govmdpi.comresearchgate.net
Necroptosis IFN signaling, PKR Activation RIPK1, RIPK3 MLKL nih.govnih.gov

Advanced Methodologies for Studying Pkr Inhibition

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays provide a direct measure of PKR's catalytic activity and its modulation by potential inhibitors. These in vitro systems are fundamental for initial screening and detailed mechanistic studies of inhibitory compounds.

In Vitro Kinase Assays (Radioactive, Colorimetric, Luminescent)

In vitro kinase assays are designed to quantify the enzymatic activity of purified PKR by measuring the transfer of a phosphate (B84403) group from ATP to a substrate. These assays can be adapted to various formats, including radioactive, colorimetric, and luminescent detection methods.

Radioactive Assays : This traditional and highly sensitive method typically uses radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP. nih.gov Purified, active PKR is incubated with a suitable substrate (like the generic substrate Myelin Basic Protein or the specific substrate eIF2α) and the radioactive ATP. bellbrooklabs.com The incorporation of the radiolabeled phosphate into the substrate is then quantified. This is often achieved by separating the phosphorylated substrate from the free radioactive ATP using methods like SDS-PAGE followed by autoradiography or phosphorimaging. researchgate.net The intensity of the signal is directly proportional to the kinase activity.

Colorimetric Assays : While less common for direct PKR activity measurement, colorimetric assays can be designed to measure the products of the kinase reaction. For instance, an assay could be developed to quantify the amount of ADP produced using a coupled enzyme system that results in a color change. However, non-radioactive methods like luminescent and fluorescent assays are more prevalent for high-throughput screening of PKR inhibitors.

Luminescent Assays : These assays offer a non-radioactive, highly sensitive alternative for measuring kinase activity. A prominent example is the ADP-Glo™ Kinase Assay. This system quantifies the amount of ADP produced during the kinase reaction. After the PKR reaction, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent converts the generated ADP back into ATP, which then fuels a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity. promega.jp

Fluorescent Assays : The Transcreener® ADP² Assay is a fluorescent-based method used to measure PKR activity by detecting ADP formation. bellbrooklabs.com This assay relies on a competitive immunoassay principle where the ADP produced by PKR competes with a fluorescently labeled ADP tracer for binding to a specific antibody. As more ADP is generated by PKR, less tracer binds to the antibody, resulting in a change in fluorescence polarization or intensity. bellbrooklabs.com Fluorescently tagged kinase inhibitors have also been developed as probes to study the kinase active site in vitro. rsc.org

Comparison of In Vitro Kinase Assay Formats for PKR
Assay TypePrincipleAdvantagesDisadvantagesCommon Application
RadioactiveMeasures incorporation of radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate. nih.govHigh sensitivity, direct measurement of phosphorylation.Requires handling of radioactive materials, generates radioactive waste, not easily adaptable to high-throughput screening.Detailed kinetic studies, validation of inhibitor mechanism.
LuminescentMeasures ADP production via a coupled enzyme reaction that generates light (e.g., ADP-Glo™). promega.jpHigh sensitivity, non-radioactive, suitable for high-throughput screening. promega.jpIndirect measurement, potential for interference from assay components.High-throughput screening for PKR inhibitors.
FluorescentMeasures ADP production via competition with a fluorescent tracer (e.g., Transcreener® ADP²). bellbrooklabs.comNon-radioactive, sensitive, suitable for high-throughput screening.Potential for compound interference with fluorescence signal.High-throughput screening and inhibitor profiling.

Autophosphorylation Assays

PKR activation involves dimerization and subsequent intermolecular autophosphorylation on several serine and threonine residues. uconn.edu Monitoring this autophosphorylation is a key method for assessing PKR activation and its inhibition. In these assays, purified PKR is incubated with [γ-³²P]ATP in the presence or absence of a PKR activator, such as double-stranded RNA (dsRNA), and the test inhibitor. nih.govnih.gov The reaction is then stopped, and the proteins are separated by SDS-PAGE. The phosphorylation of PKR is visualized by autoradiography or phosphorimaging, and the extent of inhibition can be quantified by measuring the reduction in the radioactive signal. nih.govnih.gov The oxindole (B195798)/imidazole compound C16 has been identified as an ATP-binding site-directed small molecule that effectively inhibits the autophosphorylation of PKR. nih.gov

eIF2α Phosphorylation Assays

The primary downstream target of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov Therefore, measuring the phosphorylation of eIF2α is a direct and biologically relevant method to assess PKR activity. In an in vitro setting, this assay involves incubating activated PKR with its purified substrate, recombinant eIF2α, and [γ-³²P]ATP. researchgate.net The reaction products are then resolved by SDS-PAGE, and the transfer of the radiolabel to eIF2α is detected by autoradiography. researchgate.net This assay is crucial for confirming that an inhibitor not only blocks PKR autophosphorylation but also prevents the phosphorylation of its key physiological substrate.

Cellular and Molecular Biological Techniques

To understand the effects of PKR inhibitors in a more biologically relevant context, cellular and molecular biological techniques are employed. These methods allow for the examination of PKR activity and signaling within intact cells.

Western Blot Analysis of Phospho-Proteins

Western blot analysis is an indispensable tool for studying the PKR signaling pathway within cells. This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. To assess PKR activation, an antibody that specifically recognizes the phosphorylated form of PKR at key activation loop residues, such as Threonine 446 (p-PKR T446), is used. semanticscholar.org Similarly, to measure the downstream effects of PKR activity, an antibody specific for phosphorylated eIF2α at Serine 51 (p-eIF2α S51) is utilized. nih.govnih.gov Cells are treated with a stimulus (e.g., dsRNA) in the presence or absence of a PKR inhibitor. Following treatment, cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with the phospho-specific antibodies. The reduction in the phospho-protein signal in the presence of the inhibitor indicates its efficacy. Total PKR and total eIF2α levels are also measured as loading controls to ensure that the observed changes are due to altered phosphorylation status and not changes in total protein expression. researchgate.net

Immunoprecipitation and Protein-Protein Interaction Studies

PKR function is regulated by its interaction with various cellular proteins and its own dimerization. Immunoprecipitation (IP) is a technique used to isolate PKR and its binding partners from a cell lysate. In a typical co-immunoprecipitation (co-IP) experiment, an antibody targeting PKR is used to "pull down" PKR from the lysate. researchgate.net Any proteins that are physically associated with PKR will be co-precipitated. nih.gov These associated proteins can then be identified by Western blotting or mass spectrometry. This method is valuable for studying how inhibitors might affect the dimerization of PKR or its interaction with activators (like PACT) or inhibitory proteins (like P58IPK). researchgate.netnih.gov For instance, by performing co-IP in cells treated with or without an inhibitor, researchers can determine if the compound disrupts the formation of the active PKR dimer or its association with other regulatory proteins.

Comparison of Cellular and Molecular Techniques for PKR Studies
TechniquePrincipleInformation GainedApplication in Inhibitor Studies
Western Blot AnalysisUses phospho-specific antibodies to detect phosphorylated PKR and eIF2α in cell lysates. nih.govsemanticscholar.orgProvides a quantitative measure of PKR activation and downstream signaling within the cell.To confirm that an inhibitor blocks PKR activation and subsequent eIF2α phosphorylation in a cellular context. nih.gov
Immunoprecipitation (IP/Co-IP)An antibody against a "bait" protein (e.g., PKR) is used to isolate it and any associated "prey" proteins from a cell lysate. cellsignal.comIdentifies proteins that interact with PKR, providing insights into its regulation and complex formation. researchgate.netTo investigate whether an inhibitor interferes with PKR dimerization or its interaction with regulatory partner proteins.

Gene Expression Analysis (RT-PCR, RNA-seq)

Gene expression analysis serves as a powerful tool to assess the downstream cellular impact of PKR modulation. The PKR inhibitor, negative control is utilized in these assays to confirm that observed changes in mRNA levels are a direct consequence of PKR inhibition by an active compound, rather than a non-specific effect of the chemical scaffold.

In a study examining the role of PKR in TNF-activated bone marrow-derived macrophages, researchers used the negative control to validate the effects of the active PKR inhibitor, C16. The study measured the mRNA expression levels of key genes involved in the inflammatory and stress responses. Results from quantitative RT-PCR showed that while the active inhibitor C16 significantly altered the expression of genes like Ifnb1 (IFNβ), Trb3, and Chac1, the negative control compound had no such effect, demonstrating the specificity of the active inhibitor. This confirms that the observed gene expression changes were due to PKR inhibition and not some other interaction of the compound with the cellular machinery.

Table 1: Effect of PKR Inhibitor Negative Control on Gene Expression in Macrophages This table is based on findings where the negative control was used to show a lack of effect compared to an active inhibitor, thereby confirming the active inhibitor's specificity.

Gene Treatment Condition Outcome
Ifnb1 (IFNβ) Active Inhibitor (C16) Downregulation of TNF-induced expression
PKR Inhibitor, Negative Control No significant effect on expression
Trb3 Active Inhibitor (C16) Upregulation of TNF-induced expression
PKR Inhibitor, Negative Control No significant effect on expression
Chac1 Active Inhibitor (C16) Upregulation of TNF-induced expression

Cell-Based ELISA and High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries. In this context, the PKR inhibitor, negative control is often included in kinase screening panels as a benchmark for inactivity. Its presence in these large-scale screens helps to establish a baseline and validate the results, ensuring that "hit" compounds show activity significantly above this inert reference. While specific cell-based ELISA data for this compound is not prevalent in published literature, its inclusion in HTS assays serves a similar validation purpose. For instance, it has been listed as a compound in broad-spectrum kinase inhibitor profiling studies, where its expected lack of activity against a wide range of kinases confirms the selectivity of other compounds being tested. nih.gov

Cell Viability and Apoptosis Assays in Culture

To confirm that a compound's primary activity is the inhibition of a specific target like PKR, it is essential to demonstrate that it does not possess general cytotoxic properties. Cell viability and apoptosis assays are critical for this purpose. The PKR inhibitor, negative control is used to show that the chemical backbone itself does not induce cell death or inhibit cell proliferation.

In studies of mammarenavirus infections, the negative control (referred to as C22 in the study) was tested alongside its active counterpart (C16) to assess its impact on viral propagation, which is intrinsically linked to host cell viability and function. The results clearly demonstrated that while the active inhibitor C16 significantly reduced viral titers, the negative control compound had no effect on the number of infected cells or the production of new virus particles. This confirms that the antiviral effect of C16 is due to its specific inhibition of PKR, a pro-viral factor for this class of viruses, and not due to non-specific effects on cell health, which the negative control proves to be benign.

Table 2: Effect of PKR Inhibitor Negative Control on Arenavirus Propagation Data is conceptualized from a study demonstrating the negative control's lack of effect on viral titers compared to the active inhibitor.

Virus Compound Concentration Result (vs. Vehicle Control)
JUNV Active Inhibitor (C16) 3 µM ~3 log reduction in viral titer
PKR Inhibitor, Negative Control (C22) 3 µM No significant change in viral titer
LASV Active Inhibitor (C16) 3 µM Significant inhibition of propagation

Structural and Biophysical Characterization

Structural and biophysical methods provide high-resolution insights into the interaction between a kinase and its inhibitor. For an inactive control compound, these techniques are generally not applied, as the primary goal is to study productive binding events that lead to inhibition.

Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy of PKR-Inhibitor Complexes

X-ray crystallography and NMR spectroscopy are the principal methods for determining the three-dimensional structure of a protein-inhibitor complex at an atomic level. These techniques are used to visualize how an active inhibitor binds to the ATP-binding pocket of PKR, revealing the specific molecular interactions responsible for its inhibitory effect.

As the PKR inhibitor, negative control is designed to be inactive, it is not expected to bind to PKR with high affinity or form a stable complex. Consequently, there are no published crystallographic or NMR structures of this compound in complex with PKR. Such studies are resource-intensive and are reserved for active compounds to elucidate their mechanism of action and to guide further drug development efforts.

Small Angle X-ray Scattering (SAXS) for Conformational Dynamics

Similar to crystallography and NMR, SAXS studies are focused on understanding the structural dynamics associated with active inhibition. Since the negative control compound does not productively engage with the PKR enzyme, it would not be expected to induce any specific conformational changes. Therefore, SAXS studies have not been performed on this compound in the context of PKR interaction.

In Vivo Research Models

In vivo studies in animal models are a critical step in the preclinical development of a drug candidate, used to assess its efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting. These studies are conducted with compounds that have demonstrated potent and specific activity in vitro.

The PKR inhibitor, negative control, by its very definition and confirmed lack of in vitro activity, is not a candidate for in vivo research. Its purpose is served entirely at the in vitro stage of investigation, where it provides an essential baseline to validate the on-target activity of potent PKR inhibitors. A review of the scientific literature confirms that no in vivo studies have been conducted using this inactive control compound.

Genetically Modified Animal Models (e.g., PKR-deficient mice)

The development of genetically modified animal models, particularly PKR-deficient (PKR-/-) mice, has provided a foundational tool for understanding the kinase's in vivo functions. These models are created by targeted disruption of the Pkr gene, rendering the mice incapable of producing functional PKR protein.

Studies using these knockout mice have revealed diverse and significant roles for PKR across various biological systems. For instance, while PKR-/- mice are generally physically normal, they exhibit a diminished antiviral response to specific stimuli like interferon-gamma and poly(I:C). nih.gov In the context of the immune system, cells derived from PKR-deficient mice show impaired responses to Toll-like receptor (TLR) ligands and a reduced capacity to produce proinflammatory cytokines following lipopolysaccharide (LPS) stimulation.

Neurologically, the absence of PKR has been linked to notable enhancements in cognitive function. PKR-/- mice have demonstrated improved learning and memory in behavioral tasks and an increased late phase of long-lasting synaptic potentiation (L-LTP) in hippocampal slices. Conversely, genetic deletion of PKR has also been shown to potently attenuate neuroinflammation and cognitive deficits in a model of sterile systemic inflammation. The absence of PKR can also prevent increases in hippocampal neuroinflammation and the release of cytokines like TNF-α and IL-6 after LPS-induced systemic inflammation. frontiersin.org Furthermore, in models of vascular aging, PKR knockout mice show delayed development of age-related vascular phenotypes. nih.gov

However, the phenotype of PKR-deficient mice can be complex. For example, in mouse embryonic fibroblasts (MEFs) from these animals, the induction of type I interferons and NF-κB activation by poly(I:C) is significantly impaired. nih.gov Additionally, the absence of PKR greatly increases the replication of Herpes Simplex Virus-1 (HSV-1), highlighting its role in constitutive resistance against certain viruses. nih.gov

Table 1: Key Research Findings from PKR-Deficient (PKR-/-) Mouse Models

Area of Study Animal Model Key Findings Reference(s)
Immunology PKR-/- Mice Diminished antiviral response to IFN-gamma and pIC. nih.gov Impaired responses to TLR ligands and reduced proinflammatory cytokine production. nih.gov
Neuroscience PKR-/- Mice Enhanced learning, memory, and hippocampal L-LTP. Attenuated neuroinflammation and cognitive deficits following sterile systemic inflammation.
Virology PKR-/- MEFs Greatly increased replication of Herpes Simplex Virus-1 (HSV-1). nih.gov nih.gov
Vascular Biology PKR-/- Mice Delayed vascular aging phenotypes. nih.gov nih.gov

Pharmacological Intervention in Animal Models Using PKR Inhibitors

Complementing genetic models, the use of specific small-molecule PKR inhibitors in animal models allows for the acute and controlled study of PKR's function. This pharmacological approach offers the ability to investigate the effects of inhibiting PKR at specific times and in various disease models, which can more closely mimic a therapeutic scenario.

A notable example is the oxindole/imidazole compound C16. In a rat model of acute excitotoxic brain injury induced by quinolinic acid, administration of C16 reduced the expression of active PKR, decreased neuronal loss by 47%, and lowered the number of apoptotic neurons by 37%. nih.gov It also prevented a robust increase in the proinflammatory cytokine IL-1β. nih.gov In a mouse model of hepatocellular carcinoma, C16 suppressed tumor growth and reduced angiogenesis. nih.gov

Another novel and selective PKR inhibitor, SAR439883, has been tested in experimental models of Alzheimer's disease. nih.gov In ApoE4 human replacement mice, oral treatment with SAR439883 rescued short-term memory impairments. nih.govbioworld.com In mice injected with amyloid-β oligomers (AβO), the inhibitor ameliorated cognitive impairment, prevented the loss of synaptic proteins, and reduced levels of IL-1β. nih.govbioworld.com These beneficial effects were associated with dose-dependent inhibition of PKR activity in the brain. nih.gov

These studies demonstrate that pharmacological inhibition can often replicate the phenotypes observed in genetically deficient mice. For instance, systemic administration of a PKR inhibitor in wild-type mice was shown to enhance long-term memory and L-LTP, mirroring the results seen in PKR-/- mice.

Table 2: Research Findings from Pharmacological Intervention with PKR Inhibitors

PKR Inhibitor Animal Model Disease/Condition Model Key Findings Reference(s)
C16 Rat Acute Excitotoxic Brain Injury Reduced neuronal loss and apoptosis; decreased IL-1β levels. nih.gov nih.gov
C16 Mouse Hepatocellular Carcinoma Suppressed tumor proliferation and angiogenesis. nih.gov nih.gov
SAR439883 Mouse (ApoE4 Human Replacement) Alzheimer's Disease Rescued short-term memory impairment. nih.govbioworld.com nih.govbioworld.com
SAR439883 Mouse (AβO-injected) Alzheimer's Disease Ameliorated cognitive impairment, prevented synaptic protein loss, and reduced IL-1β. nih.govbioworld.com nih.govbioworld.com

Analysis of Tissue-Specific Responses and Systemic Effects in Animal Models

Advanced studies in animal models have enabled a deeper understanding of both the systemic and tissue-specific consequences of PKR inhibition. By analyzing specific organs and cell types, researchers can dissect the localized roles of PKR from its broader, systemic effects.

In aging B6D2F1 mice, Western blot analysis of various tissues—including the kidney, liver, brain, and lung—revealed that PKR expression is negligible in young mice but significantly increases with age. oup.comnih.gov This age-associated up-regulation was found to be tissue-specific and correlated with an increase in the phosphorylation of its substrate, eIF-2α, in selected tissues, suggesting a role for PKR in the age-related decline of protein synthesis in a tissue-dependent manner. nih.gov

Studies combining genetic and pharmacological approaches have further clarified these distinctions. For example, the genetic deletion of PKR in mice subjected to sterile systemic inflammation resulted in the attenuation of both peripheral (systemic) inflammation and subsequent neuroinflammation (a tissue-specific response). This indicates that PKR plays a role in propagating the inflammatory cascade from the periphery to the central nervous system.

Research on vascular aging in PKR knockout mice has shown that the absence of PKR specifically inhibits the detrimental transformation of vascular smooth muscle cells from a contractile to a synthetic phenotype, a key event in the stiffening of aging arteries. nih.gov This highlights a specific role for PKR within the vascular tissue. Similarly, in a rat model of excitotoxic injury, the effects of the PKR inhibitor C16 were assessed specifically in the striatum, demonstrating a localized neuroprotective effect by preserving tissue integrity and reducing neuronal loss within that brain region. nih.gov

These methodologies, which focus on specific tissues, are crucial for understanding the nuanced role of PKR in complex diseases and for developing targeted therapeutic strategies.

Emerging Concepts and Future Directions in Academic Pkr Research

Uncovering Novel PKR Interacting Partners and Signaling Nodes

A primary goal in PKR research is to expand the known network of its interacting partners and downstream signaling pathways. While its role in phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α) is well-established, evidence indicates that PKR's influence extends far beyond translational control. nih.govpatsnap.com Proteomic approaches, often in conjunction with specific inhibitors, are powerful tools for this discovery process.

Recent studies have identified several novel interacting partners and signaling connections. For instance, PKR has been shown to associate with STAT1, a key component of interferon signaling, although this interaction does not appear to be a direct kinase-substrate relationship. nih.gov Furthermore, PKR is integrated into Toll-like receptor (TLR) signaling pathways; it is recruited by a TAK1-containing complex in the TLR3 pathway and interacts with TIRAP in the TLR4 pathway. nih.gov Downstream of these interactions, PKR can influence the activation of TRAF proteins, leading to the induction of proinflammatory cytokines. nih.gov

In the nuclear compartment, where a reservoir of active PKR can exist, proteomic analyses have identified distinct sets of proteins that associate with either active or inactive PKR complexes. nih.gov These nuclear partners are predominantly involved in fundamental processes such as ribosome biogenesis, RNA splicing, mRNA stability, and cell cycle regulation. nih.gov The use of a PKR inhibitor and its negative control in such co-immunoprecipitation and mass spectrometry experiments is crucial to validate that the identified interactions are dependent on the catalytic activity of PKR and not an artifact of the experimental conditions. nih.gov For example, comparing the interactome pulled down in the presence of an active inhibitor versus a negative control can reveal which protein associations are specifically disrupted by the inhibition of PKR's kinase function.

Table 1: Selected Novel Interacting Partners and Signaling Nodes of PKR

Interacting Partner / PathwayCellular LocationImplicated FunctionCitation
STAT1Cytoplasm/NucleusInterferon signaling nih.gov
TIRAPCytoplasmTLR4 signaling pathway nih.gov
TAK1-containing complexCytoplasmTLR3 signaling pathway nih.gov
Nuclear Proteins (Various)NucleusRibosome biogenesis, RNA splicing, mRNA stability nih.gov
TRAF family proteinsCytoplasmProinflammatory cytokine induction nih.govnih.gov

Investigating Spatial and Temporal Regulation of PKR Activity

The activity of PKR is not uniform throughout the cell or over time; it is subject to intricate spatial and temporal control. nih.govnih.gov Understanding this regulation is key to deciphering how PKR can selectively target different downstream pathways in response to specific stimuli.

Spatially, PKR expression and localization vary significantly. Its levels are low in proliferating, immature cells and increase in more differentiated tissues. nih.gov Subcellularly, while predominantly cytoplasmic, PKR has also been detected in the nucleus, particularly when overexpressed. nih.gov The biological significance of this nuclear localization is an active area of research, with potential links to stress-induced apoptosis. nih.gov Furthermore, the activation of PKR can be localized to specific microdomains, such as sites of viral RNA synthesis, allowing for a targeted shutdown of viral protein production without affecting global cellular translation. nih.gov Recent evidence also suggests PKR can be activated by endogenous double-stranded RNAs (dsRNAs) from mitochondria, indicating a role for PKR in sensing mitochondrial stress signals. researchgate.net

Temporally, PKR activity is regulated in response to various stress signals, including viral infection and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). patsnap.combiorxiv.org The activation of PKR by dsRNA can follow a bell-shaped curve, where high concentrations of dsRNA become inhibitory, suggesting a complex regulatory mechanism likely involving the dissociation of active PKR dimers. biorxiv.orgnih.gov The integrated stress response (ISR), of which PKR is a key initiator, is also temporally controlled by feedback loops, such as the GADD34-PP1 phosphatase complex that dephosphorylates eIF2α, creating fluctuations in signaling. biorxiv.org Investigating these dynamics often relies on time-course experiments where a PKR inhibitor could be applied at specific intervals. The parallel use of a negative control is essential to confirm that any observed temporal changes in signaling are a direct consequence of blocking PKR activity at that time point.

Developing Highly Selective Research Probes for Distinct PKR Conformations

A significant challenge in PKR research has been the lack of highly selective pharmacological tools. Many existing small-molecule inhibitors that target the ATP-binding pocket of PKR, such as the compound C16, have been found to have poor selectivity profiles, potentially interacting with other kinases. researchgate.net This cross-reactivity can cloud the interpretation of experimental results, making it difficult to attribute an observed biological effect solely to PKR inhibition. researchgate.net For instance, one compound widely used as a PKR inhibitor, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, was later found to protect neurons by inhibiting cyclin-dependent kinases (CDKs) rather than PKR. nih.gov

This underscores the urgent need for the development of highly selective research probes. Future efforts are focused on two main strategies:

Virtual and High-Throughput Screening: Employing computational methods like pharmacophore-based and shape-based screening, alongside high-throughput assays, to identify novel chemical scaffolds that are highly potent and selective for PKR. researchgate.netresearchgate.net

Targeting Distinct Conformations: Moving beyond the conserved ATP-binding pocket to develop probes that target unique conformational states of PKR. PKR exists in inactive and active dimeric states, and molecules that could stabilize the inactive conformation or prevent the dimerization required for activation would offer greater specificity. nih.gov Research has shown that certain mutations at the dimer interface can prevent PKR activation without blocking dsRNA binding, highlighting this interface as a potential drug target. nih.gov

In this context, a well-characterized negative control is not just a supplementary tool but a co-requisite for any newly developed inhibitor. It allows researchers to rigorously test the probe's selectivity and confirm that its biological effects are mediated through PKR.

Exploring PKR's Role in Underexplored Biological Systems

While PKR's role in virology and immunology is extensively studied, its function in other physiological and pathological contexts is only beginning to be explored. The availability of specific inhibitors and their negative controls allows for the investigation of PKR's contribution to these less-understood areas.

Emerging evidence implicates dysregulated PKR activity in a range of non-viral pathologies:

Neurodegenerative Diseases: Chronic PKR activation has been linked to neuronal death and inflammation in conditions like Alzheimer's and Parkinson's disease. patsnap.com Pharmacological inhibition of PKR is being explored as a potential neuroprotective strategy. patsnap.comnih.gov

Cancer: The role of PKR in cancer is complex and appears to be context-dependent. While some studies suggest it can act as a tumor suppressor by inhibiting cell growth and promoting apoptosis, others have found high levels of PKR expression and activity in cancer cells, suggesting a pro-survival role in certain contexts. frontiersin.orgnih.govnih.gov Inhibition of PKR has been shown to induce apoptosis in some cancer cell lines and increase their sensitivity to chemotherapy. nih.gov

Metabolic and Inflammatory Disorders: PKR is involved in signaling cascades that trigger the production of pro-inflammatory cytokines and can link mitochondrial stress to inflammation. nih.govpatsnap.com This positions PKR as a potential player in chronic inflammatory conditions and metabolic syndrome. patsnap.com

Cognitive Function: Studies have shown that inhibiting PKR can enhance both positive and negative forms of cortex-dependent taste memory in animal models, suggesting a role for this kinase in learning and memory consolidation. jneurosci.org

Investigating these diverse roles requires meticulous experimental design. For example, when studying neuroprotection, demonstrating that an active PKR inhibitor prevents cell death while its corresponding negative control does not is crucial evidence for a PKR-mediated mechanism. nih.gov

Table 2: Emerging Roles of PKR in Various Biological Contexts

Biological System / DiseasePotential Role of PKRResearch FindingsCitation
Neurodegeneration Contributes to neuronal death and inflammationChronic activation linked to Alzheimer's and Parkinson's disease. patsnap.com
Cancer Dual role: tumor suppressor or pro-survival factorHigh expression in some cancer cells; inhibition can induce apoptosis. nih.govnih.gov
Inflammation Mediator of pro-inflammatory signalingInvolved in TLR signaling and cytokine production. nih.govpatsnap.com
Cognition Regulation of learning and memoryInhibition enhances cortex-dependent taste memory. jneurosci.org

Integration of Multi-Omics Data in PKR Pathway Analysis

To fully comprehend the systemic impact of PKR signaling, researchers are moving towards the integration of multiple "omics" datasets, including transcriptomics, proteomics, and metabolomics. biorxiv.orgnih.gov This systems-biology approach provides a holistic view of the cellular perturbations caused by PKR activity, moving beyond linear pathways to complex, interconnected networks. biorxiv.org

Methods for multi-omics integration can include:

Pathway and Network Analysis: Combining proteomics and metabolomics data can reveal how PKR-mediated signaling cascades alter metabolic pathways. biorxiv.orgnih.gov

Data Fusion Methods: Statistical techniques can integrate datasets using directionality (e.g., up- or down-regulation) and significance estimates from transcriptomic, proteomic, and other data types. researchgate.netnih.govbiorxiv.org This allows for the prioritization of genes and pathways that show consistent changes across multiple molecular layers in response to PKR modulation.

Factor Analysis: Techniques like Multi-omics Factor Analysis (MOFA) can uncover latent factors that explain shared variation across different omics datasets, identifying the primary axes of biological change driven by PKR. biorxiv.org

In such studies, experiments comparing cells treated with a PKR inhibitor, a negative control, and a vehicle are invaluable. The negative control helps to filter out non-specific changes in gene expression, protein levels, or metabolite concentrations that are caused by the chemical compound itself rather than by the specific inhibition of PKR. This ensures that the integrated multi-omics signature accurately reflects the downstream consequences of the PKR signaling pathway.

Q & A

Basic Research Questions

Q. What is the primary purpose of a negative control in PKR inhibitor studies, and how does it differ from a positive control?

  • Methodological Answer : Negative controls (e.g., scrambled siRNA or chemical analogs lacking inhibitory activity) validate that observed effects are specific to PKR inhibition and not artifacts of experimental conditions. Positive controls (e.g., known PKR activators like poly(I:C)) confirm assay functionality. For example, in HepG2 cells, scrambled siRNA controls ruled out off-target effects in PKR silencing experiments, while insulin treatment served as a positive control for IRS2 phosphorylation .
  • Key Validation Steps :

  • Use scrambled siRNA or inert chemical analogs matched to the PKR inhibitor’s solvent.
  • Compare results to untreated controls and positive controls to confirm assay sensitivity.
  • Validate via dose-response curves to ensure no residual PKR activity in negative controls .

Q. How do I select an appropriate negative control for PKR inhibitor experiments in cell-based assays?

  • Methodological Answer :

  • Chemical Inhibitors : Use structural analogs of the PKR inhibitor lacking kinase-binding moieties (e.g., inactive C16 derivatives).
  • Genetic Controls : Employ scrambled siRNA or non-targeting shRNA with matching transfection reagents.
  • Experimental Design : Include solvent-only controls (e.g., PBS:glacial acetic acid for 2-AP) to account for vehicle effects .
    • Validation Table :
Control TypePurposeExample in PKR StudiesValidation Metric
Solvent ControlRule out vehicle effectsPBS:glacial acetic acid in 2-AP experimentsIRS2 phosphorylation levels vs. untreated cells
Scrambled siRNAConfirm siRNA specificityNon-targeting siRNA in PKR silencingqPCR for off-target gene expression

Q. Why is it critical to validate PKR inhibitor specificity, and what methods are used?

  • Methodological Answer : PKR inhibitors (e.g., C16) often exhibit off-target kinase inhibition (e.g., FGFR2 at IC50 = 31.8 nM), which can confound results. Use these approaches:

  • Kinase Profiling Assays : Test inhibitor activity against a kinase panel (e.g., FGFR2, Aurora A) via IC50 measurements .
  • Orthogonal Validation : Combine genetic (siRNA) and pharmacological inhibition to confirm phenotype consistency .
    • Data Interpretation : A >10-fold difference in IC50 between PKR and off-target kinases suggests acceptable selectivity .

Advanced Research Questions

Q. How can conflicting data arise from PKR inhibitor studies, and how should they be resolved?

  • Case Example : A study reports PKR-mediated IRS2 upregulation via FoxO1, but another observes no effect.
  • Resolution Strategy :

Control Reassessment : Verify negative controls (e.g., scrambled siRNA batch variability) and inhibitor purity (HPLC/MS).

Contextual Factors : Cell type-specific FoxO1 expression (e.g., HepG2 vs. primary hepatocytes) alters outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.